Adenosine 5'-monophosphate disodium salt

Vue d'ensemble

Description

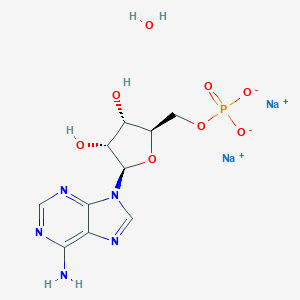

It consists of three main structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose . This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

There are two primary methods for preparing Adenosine 5'-monophosphate disodium salt: enzymatic synthesis and chemical synthesis .

-

Enzymatic Synthesis

Step 1: Prepare a reaction mixture containing NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

Step 3: Monitor the progress of the reaction using analytical methods like TLC or HPLC.

Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

Step 5: Purify the product using techniques like ion-exchange chromatography or preparative HPLC.

Step 6: Convert the purified Adenosine Phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.

-

Chemical Synthesis

Step 1: Set up a reaction mixture containing the appropriate precursors, such as 5’-ADP and adenosine monophosphate, in the optimal solvent system.

Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

Step 4: Monitor the progress of the reaction using analytical techniques like TLC or HPLC.

Step 5: Quench the reaction and isolate the 5’-ADP product using appropriate purification techniques, such as column chromatography or crystallization.

Analyse Des Réactions Chimiques

Hydrolysis

AMPNa2 undergoes hydrolysis (reaction with water) in acidic, neutral, and alkaline conditions . The rate of hydrolysis depends on the pH of the solution .

-

Alkaline Hydrolysis: In basic conditions, the hydroxide ion (OH-) acts as a nucleophile, attacking the phosphorus center, which results in the cleavage of the P-O bond and production of and deprotonated adenosine .

The adenosine then undergoes further deprotonation due to the presence of OH- and Cl- ions, which act as deprotonating agents, forming a deprotonated adenosine product . The N-glycosidic bond remains intact during alkaline hydrolysis of AMPNa2 .

Table 1 shows the presence of hydroxy, adenine, phosphate, and phosphate ester groups confirmed from the alkaline hydrolysis of AMPNa2 .

Table 1: FTIR Absorption Bands for Alkaline Hydrolysis of AMPNa2

Absorption (cm-1) Assignment Filtrate Residue 3238 3456 1635 1654 978 -

Acidic Hydrolysis: In acidic conditions, the phosphate ester bond cleavage occurs. The mechanism involves the attack of on N7 of adenine, leading to the formation of a monoprotonated intermediate . This causes a series of charge redistribution, resulting in the N-glycosidic bond cleavage of the C’1 from the ribose ring and N7 of the adenine ring . Double protonation of adenine can occur at N3 under highly strong acidic conditions, which accelerates hydrolysis .

Role in ATP Metabolism

Adenosine 5'-monophosphate disodium salt participates in ATP metabolism . It can be broken down to adenosine by Alkaline Phosphatase, ecto-5’-AMPases, and endo-5’-AMPases . AMPNa2 can also be hydrolyzed into adenine and ribose 5-phosphate by adenosine monophosphate nucleosidase .

Activation of AMPK

AMPNa2 acts as an activator of AMP-activated protein kinase (AMPK) . In mice studies, adenosine 5'-monophosphate disodium enhances phosphorylation of AMPK and mRNA levels of genes involved in lipid oxidation in skeletal muscle .

Interaction with Acetanilide

Co-administration of APAP (acetaminophen) and 5'-AMP significantly ameliorates APAP-induced hepatotoxicity in mice, without influences on APAP metabolism and its analgesic function . The mechanism of protection by 5'-AMP was through inhibiting APAP-induced activation of JNK, and attenuating downstream c-jun and c-fos gene expression .

Applications De Recherche Scientifique

Cellular Energy Transfer

AMP is integral to cellular energy metabolism. It acts as a signaling molecule that regulates energy homeostasis by activating AMP-activated protein kinase (AMPK). AMPK plays a vital role in cellular energy balance, influencing glucose uptake and fatty acid oxidation.

- Case Study : Research indicates that AMPK activation by AMP can enhance insulin sensitivity and promote weight loss in obese models, showcasing its potential for metabolic disorder treatments .

Pharmaceutical Development

AMP serves as a reference standard in pharmaceutical development, particularly for drugs targeting adenosine receptors involved in various physiological processes such as inflammation and pain modulation.

- Case Study : A study demonstrated that AMP analogs can act as effective antagonists for adenosine A3 receptors, suggesting therapeutic implications for conditions like cancer and cardiovascular diseases .

Biochemical Assays

AMP is commonly used in biochemical assays to measure enzyme activity related to nucleotide metabolism. It serves as a substrate for various kinases and phosphatases.

- Data Table: Enzymatic Reactions Involving AMP

| Enzyme Type | Substrate | Product | Application Area |

|---|---|---|---|

| Kinase | AMP | ADP | Energy metabolism studies |

| Phosphatase | AMP | Adenosine | Signal transduction pathways |

| Nucleotide Synthetase | ATP + AMP | ADP + Pi | Nucleotide synthesis research |

Clinical Applications

AMP is being investigated for its potential therapeutic effects in various clinical settings, including:

- Skin Rejuvenation : Used in dermatological formulations for its ability to enhance skin hydration and elasticity.

- Neurological Disorders : Research suggests that AMP may have neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease .

Food and Beverage Industry

AMP is utilized as a flavor enhancer and preservative due to its ability to enhance umami taste profiles.

Mécanisme D'action

Adenosine 5'-monophosphate disodium salt exerts its effects through its conversion to adenosine triphosphate by ATP synthases . It interacts with purinergic receptors P2Y1 and P2Y12, affecting platelet activation and cellular signaling pathways. The compound also plays a role in energy storage and nucleic acid metabolism, influencing various biochemical processes within cells.

Comparaison Avec Des Composés Similaires

Adenosine 5'-monophosphate disodium salt can be compared with other similar compounds such as Adenosine Triphosphate (ATP) and Adenosine Monophosphate (AMP) .

-

Adenosine Triphosphate (ATP)

Structure: Contains three phosphate groups.

Energy State: Higher energy molecule compared to this compound.

Functions: Involved in energy transfer, muscle contraction, and intracellular signaling.

-

Adenosine Monophosphate (AMP)

Structure: Contains one phosphate group.

Energy State: Lower energy molecule compared to this compound.

Functions: Acts as a precursor in the synthesis of ATP and ADP, involved in cellular metabolism.

This compound is unique in its role as an intermediate in the conversion of AMP to ATP, making it essential for maintaining cellular energy balance and metabolic functions.

Activité Biologique

Adenosine 5'-monophosphate disodium salt (AMP disodium) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is involved in various biological processes, including ATP metabolism, activation of AMP-activated protein kinase (AMPK), and modulation of adenosine receptors. This article explores the biological activity of AMP disodium, focusing on its mechanisms, effects in various conditions, and relevant case studies.

Chemical and Physical Properties

- CAS Number : 4578-31-8

- Molecular Formula : C₁₀H₁₂N₅Na₂O₇P

- Molecular Weight : 391.185 g/mol

- Melting Point : 232-235 °C

- Solubility : Soluble in water, dimethyl sulfoxide, and methanol.

Activation of AMPK

AMP disodium is a potent activator of AMPK, a key regulator of cellular energy homeostasis. By activating AMPK, AMP disodium enhances glucose uptake and fatty acid oxidation, which can ameliorate insulin resistance and improve metabolic profiles in conditions such as obesity and diabetes .

Interaction with Adenosine Receptors

AMP disodium acts as a ligand for adenosine receptors, particularly the A2B receptor. This interaction leads to various physiological responses, including vasodilation and modulation of immune responses . The activation of these receptors can influence blood flow and energy demand in tissues.

Metabolic Improvements

In animal models, AMP disodium has been shown to improve glucose metabolism significantly. For example, in high-fat diet-induced diabetic mice, administration of AMP disodium enhanced glucose tolerance and increased the phosphorylation of AMPK in skeletal muscle .

Hepatoprotection

A study demonstrated that AMP disodium could protect against acetaminophen-induced hepatotoxicity. Co-administration of AMP disodium with acetaminophen reduced liver damage by inhibiting the JNK signaling pathway, which is activated during oxidative stress . This protective effect suggests potential therapeutic applications for liver diseases.

Case Studies

Diabetes Research

AMP disodium is being investigated for its potential to treat metabolic disorders such as type 2 diabetes. Its ability to enhance insulin sensitivity and promote glucose uptake makes it a candidate for further clinical studies .

Dermatological Uses

In aesthetic medicine, AMP disodium is utilized for skin rejuvenation due to its role in cellular energy metabolism. It promotes skin health by enhancing the proliferation of fibroblasts and collagen production .

Propriétés

Numéro CAS |

149022-20-8 |

|---|---|

Formule moléculaire |

C10H16N5NaO8P |

Poids moléculaire |

388.23 g/mol |

Nom IUPAC |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

RPKBJUJTBPSSLO-IDIVVRGQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O.[Na] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O.[Na] |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

4578-31-8 |

Synonymes |

5’-AMP; AMP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adenosine 5'-monophosphate disodium salt (AMP) interact within specific lipid environments?

A: Research shows that AMP can be entrapped within a mono-olein-based cubic Ia3d liquid crystalline phase. This entrapment leads to interactions primarily through the sn-2 and sn-3 alcoholic OH groups of mono-olein. [] This interaction is noteworthy because it enables the hydrolysis of the sugar-phosphate ester bond in AMP, a reaction not typically observed under normal conditions. []

Q2: What makes the hydrolysis of AMP within the Ia3d phase unique?

A: While the hydrolysis mechanism appears consistent for both AMP and its 2'-deoxy derivative (dAMP), the reaction proceeds at a slower rate for dAMP. [] This suggests that the presence of the 2'-hydroxyl group in AMP plays a significant role in the interaction with the lipid matrix and subsequent hydrolysis. Notably, this hydrolysis mechanism appears highly specific to the Ia3d phase, not occurring in other lipid phases. []

Q3: Can the pH level influence the structure of coordination polymers formed with AMP?

A: Yes, pH regulation can directly impact the structure of coordination polymers formed with AMP. For instance, research demonstrates the formation of two distinct Cu(ii)-AMP-4,4'-bipy coordination polymers under differing pH conditions. [] At a specific pH, the nucleotide remains unprotonated, resulting in the formation of {[Cu(AMP)(4,4'-bipy)(H2O)3]·5H2O}n. [] Conversely, a lower pH leads to nucleotide protonation and the formation of {[Cu2(HAMP)2(4,4'-bipy)2(H2O)4]·2NO3·11H2O}n, where NO3- ions are incorporated to balance the charge. []

Q4: Does the inclusion of this compound in infant formula provide any benefits?

A: While not directly addressed in the provided research papers, this compound is included as an ingredient in an immune formula milk powder. [] The formula aims to provide comprehensive nutrition and enhance immunity in infants, although specific mechanisms of action for AMP are not elaborated upon in the provided abstract. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.